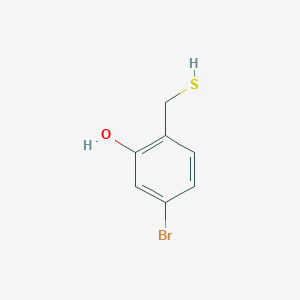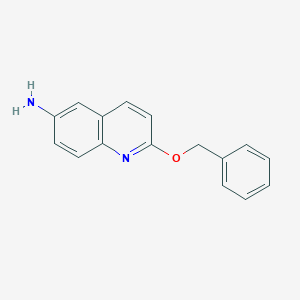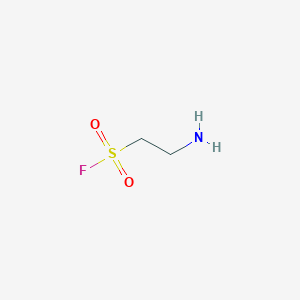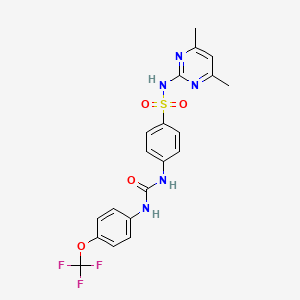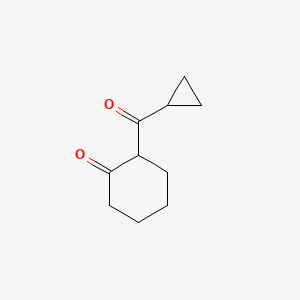
2-Cyclopropanecarbonylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropanecarbonylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring with a cyclopropane carbonyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective starting materials and reagents. The process may include steps such as aldol condensation, protection of the ketone group, and subsequent oxidation . The overall transformation is designed to be efficient and scalable, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Cyclopropanecarbonylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
科学的研究の応用
2-Cyclopropanecarbonylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Cyclopropanecarbonylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyclopropane ring and carbonyl group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Cyclopropanecarbonyl chloride: A compound with a cyclopropane ring and a carbonyl chloride group.
Cyclohexanecarboxylic acid: A carboxylic acid derivative of cyclohexane.
Uniqueness
2-Cyclopropanecarbonylcyclohexan-1-one is unique due to its combination of a cyclohexane ring and a cyclopropane carbonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(cyclopropanecarbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h7-8H,1-6H2 |
InChIキー |
ODFZDAWCUXUPIF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13311486.png)
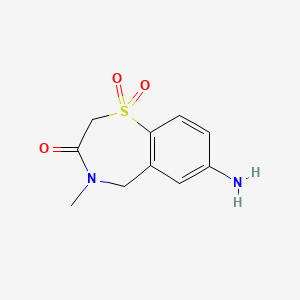

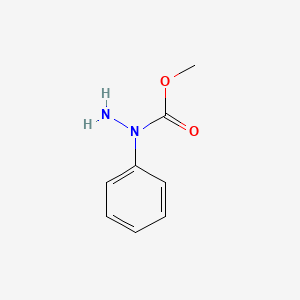
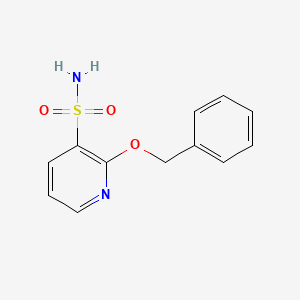
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B13311508.png)
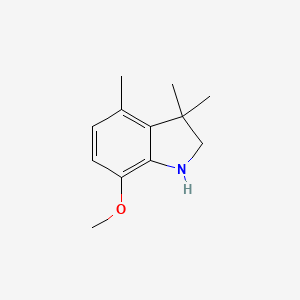

amine](/img/structure/B13311522.png)

